Eliminate confounding off-target effects in DAAO studies. AS057278 offers potent, selective DAAO inhibition with high oral bioavailability and BBB penetrance, solving the low target engagement of weak inhibitors like sodium benzoate.
Reliable supply for preclinical research with batch-to-batch consistency.
AS057278 (CAS 696-22-0), also known as 3-methylpyrazole-5-carboxylic acid, is a dual-utility pyrazolocarboxylic acid that functions both as a highly selective, blood-brain barrier (BBB) penetrant D-amino acid oxidase (DAAO) inhibitor and as a versatile heterocyclic building block. In pharmacological workflows, it offers a potent non-peptidic mechanism to modulate D-serine levels without off-target NMDA receptor interference [1]. In synthetic chemistry, its stable pyrazole ring and carboxylic acid functionality make it an ideal precursor for cross-coupling reactions and the development of complex agrochemicals and pharmaceuticals . For procurement teams, its high purity (≥98%), established solubility profiles in standard organic solvents (e.g., DMSO), and compatibility with mainstream in vivo formulation vehicles ensure reliable integration into both scale-up manufacturing and pre-clinical research pipelines.
Substituting AS057278 with common baseline materials like sodium benzoate or other pyrazole derivatives frequently compromises assay reproducibility and synthetic yields. In pharmacological models, sodium benzoate acts as a very weak DAAO inhibitor requiring massive dosing that can disrupt systemic amino acid transport, whereas AS057278 achieves target engagement at low micromolar concentrations [1]. Compared to alternative potent inhibitors like 3-hydroxyquinolin-2(1H)-one derivatives, AS057278 demonstrates superior oral bioavailability (F=41%) and verified BBB penetrance, eliminating the need for complex cyclodextrin-based delivery vehicles that can confound behavioral readouts[2]. In synthetic applications, utilizing unfunctionalized pyrazoles or crude mixtures leads to poor regiocontrol during late-stage functionalization, whereas the specific 3-methyl and 5-carboxylic acid substitution pattern of AS057278 directs predictable Negishi and Suzuki-Miyaura cross-coupling yields[3].
In standardized human DAAO fluorescence assays, AS057278 demonstrates an IC50 of 0.91 µM, establishing it as a highly potent inhibitor compared to the clinical benchmark sodium benzoate, which exhibits low-affinity inhibition typically requiring millimolar concentrations to achieve similar enzyme suppression [1]. This magnitude of difference ensures that AS057278 can be utilized in sensitive in vitro and ex vivo assays (ED50 = 2.2-3.95 µM) without the osmotic or off-target metabolic disruptions caused by high-dose benzoate administration [2].
| Evidence Dimension | In vitro human DAAO inhibition (IC50) |
| Target Compound Data | 0.91 µM |
| Comparator Or Baseline | Sodium benzoate (>100 µM / low affinity) |
| Quantified Difference | Over 100-fold greater potency |
| Conditions | Human DAAO fluorescence assay with D-serine substrate |
Enables researchers to achieve complete enzyme inhibition at low micromolar concentrations, preventing solvent or concentration-dependent artifacts in phenotypic screening.
A critical procurement factor for in vivo tool compounds is their processability into standard dosing vehicles. AS057278 achieves 41% oral bioavailability and a terminal half-life of 7.2 hours when formulated in standard PEG300/Tween-80/Saline or corn oil vehicles . In contrast, alternative potent DAAO inhibitors like 3-hydroxyquinolin-2(1H)-one exhibit extremely poor oral bioavailability (F=0.9%) and require specialized subcutaneous dosing or complex cyclodextrin matrices [1]. Furthermore, AS057278 readily crosses the blood-brain barrier, achieving 1.622 µg/g in brain tissue 15 minutes post-intravenous dosing (10 mg/kg).
| Evidence Dimension | Oral bioavailability (F%) |
| Target Compound Data | 41% (AS057278) |
| Comparator Or Baseline | 0.9% (3-hydroxyquinolin-2(1H)-one) |
| Quantified Difference | 45-fold higher oral bioavailability |
| Conditions | In vivo pharmacokinetic profiling in rat models |
Allows for standard oral dosing protocols in pre-clinical models without the need for expensive or artifact-inducing specialized formulation vehicles.
When selecting a DAAO inhibitor for precision neurochemistry, off-target activity can confound results. AS057278 exhibits strict selectivity for DAAO, showing negligible inhibitory activity against D-aspartate oxidase (DDO; 43% inhibition at 100 µM) and no inhibition of serine racemase at 50 µM . Furthermore, it displays minimal affinity for the NMDA receptor glycine binding site (only 6% inhibition at 100 µM) [1]. This clean profile contrasts with other broad-spectrum inhibitors that inadvertently suppress DDO or directly antagonize the NMDA receptor, thereby complicating the interpretation of D-serine elevation studies.
| Evidence Dimension | Off-target enzyme inhibition (Serine Racemase & DDO) |
| Target Compound Data | No inhibition of serine racemase at 50 µM; weak DDO inhibition at 100 µM |
| Comparator Or Baseline | Non-selective baseline oxidases/antagonists |
| Quantified Difference | Highly selective for DAAO over related metabolic enzymes |
| Conditions | In vitro enzymatic selectivity panels up to 100 µM |
Guarantees that observed phenotypic or neurochemical changes are driven exclusively by DAAO inhibition rather than off-target receptor antagonism.
Beyond pharmacology, AS057278 (3-methylpyrazole-5-carboxylic acid) is highly valued as a stable synthetic building block. Its specific substitution pattern allows for predictable downstream functionalization. For instance, when converted to its 4-iodo derivative, it undergoes highly efficient Negishi cross-coupling with complex heteroaryl zinc reagents, reliably delivering cyanopyrazole intermediates in 80% yield [1]. Using generic or unfunctionalized pyrazoles typically results in poor regiocontrol and significantly lower yields during multi-step syntheses of complex active pharmaceutical ingredients (APIs).
| Evidence Dimension | Cross-coupling reaction yield |
| Target Compound Data | 80% yield in Negishi coupling (via 4-iodo derivative) |
| Comparator Or Baseline | Unfunctionalized pyrazole baselines (prone to regioisomer mixtures) |
| Quantified Difference | High regiocontrol and >75% isolated yields |
| Conditions | Negishi coupling of functionalized pyrazole with heteroaryl halides |
Provides process chemists with a reliable, high-yielding starting material that minimizes purification bottlenecks in multi-step API synthesis.
Due to its high oral bioavailability and verified BBB penetrance, AS057278 is the optimal choice for long-term in vivo studies aiming to elevate central D-serine levels and normalize prepulse inhibition, outperforming poorly absorbed alternatives [1].
Its potent IC50 (0.91 µM) and lack of interference with serine racemase or DDO make it an ideal positive control or reference standard for developing and validating new fluorescence-based DAAO screening assays[2].
As a highly stable, functionalized heterocyclic building block, it is perfectly suited for process chemists executing regioselective Negishi or Suzuki-Miyaura cross-coupling reactions to synthesize complex pyrazole-containing therapeutics or crop protection agents [3].
Irritant